2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichloromethylcyclopropyl group attached to a methanesulfonyl moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common route starts with the preparation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, which is then converted to its corresponding sulfonyl chloride derivative . This intermediate is then reacted with pyridine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides .
Scientific Research Applications
2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine exerts its effects involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Shares the dichloromethylcyclopropyl group but lacks the sulfonyl and pyridine moieties.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Similar structure but with an ester group instead of the sulfonyl and pyridine groups.
(2,2-Dichloro-1-methylcyclopropyl)benzene: Contains the dichloromethylcyclopropyl group attached to a benzene ring instead of pyridine.
Uniqueness
The uniqueness of 2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine lies in its combination of the dichloromethylcyclopropyl group with a sulfonyl and pyridine moiety. This structure imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
60263-99-2 |
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Molecular Formula |
C10H11Cl2NO3S |
Molecular Weight |
296.17 g/mol |
IUPAC Name |
2-[(2,2-dichloro-1-methylcyclopropyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-9(6-10(9,11)12)7-17(15,16)8-4-2-3-5-13(8)14/h2-5H,6-7H2,1H3 |
InChI Key |
XLYZVHJRMKEXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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